molecular formula C30H46N2O B1315645 4,4'-Dinonylazoxybenzene CAS No. 37592-91-9

4,4'-Dinonylazoxybenzene

Cat. No.: B1315645
CAS No.: 37592-91-9
M. Wt: 450.7 g/mol
InChI Key: FORSNCFNMVURJW-UHFFFAOYSA-N
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Description

4,4’-Dinonylazoxybenzene is a synthetic organic compound belonging to the class of azo dyes. It is characterized by two phenyl rings connected by an azo bond, with nonyl groups attached to each phenyl ring. This compound is known for its liquid crystalline properties and is used in various industrial applications, including as a colorant in textiles, plastics, and printing inks.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dinonylazoxybenzene typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds. One common method is the Mills reaction, which involves the reaction between aromatic nitroso derivatives and anilines . The reaction conditions often include acidic or basic media, depending on the specific reactants used.

Industrial Production Methods

Industrial production of 4,4’-Dinonylazoxybenzene may involve large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The process typically includes the preparation of diazonium salts from aromatic amines, followed by coupling with nonyl-substituted aromatic compounds. The reaction is carried out in a solvent such as ethanol or water, with temperature and pH carefully controlled to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dinonylazoxybenzene undergoes various chemical reactions, including:

    Oxidation: The azo bond can be oxidized to form azoxy compounds.

    Reduction: The azo bond can be reduced to form hydrazo compounds.

    Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are used under controlled conditions.

Major Products Formed

    Oxidation: Azoxy compounds.

    Reduction: Hydrazo compounds.

    Substitution: Nitro or halogen-substituted derivatives of 4,4’-Dinonylazoxybenzene.

Scientific Research Applications

4,4’-Dinonylazoxybenzene has several scientific research applications, including:

    Chemistry: Used as a model compound in studies of azo dye synthesis and reactions.

    Biology: Investigated for its potential use in biological imaging and as a photoswitchable molecule in photobiology.

    Medicine: Explored for its potential use in drug delivery systems and as a component in photopharmacology.

    Industry: Utilized as a colorant in textiles, plastics, and printing inks due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 4,4’-Dinonylazoxybenzene involves its ability to undergo reversible photoisomerization between the trans and cis isomers upon exposure to light. This photoisomerization affects the electron distribution within the molecule, altering its chemical and physical properties. The molecular targets and pathways involved include interactions with light-sensitive receptors and changes in molecular conformation that affect binding to other molecules .

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: A simpler azo compound without the nonyl groups.

    4,4’-Dinitroazobenzene: An azo compound with nitro groups instead of nonyl groups.

    4,4’-Diaminoazobenzene: An azo compound with amino groups instead of nonyl groups.

Uniqueness

4,4’-Dinonylazoxybenzene is unique due to its liquid crystalline properties and the presence of nonyl groups, which enhance its solubility and stability in various solvents. These properties make it particularly useful in industrial applications where stability and vibrant color are essential.

Properties

IUPAC Name

(4-nonylphenyl)-(4-nonylphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46N2O/c1-3-5-7-9-11-13-15-17-27-19-23-29(24-20-27)31-32(33)30-25-21-28(22-26-30)18-16-14-12-10-8-6-4-2/h19-26H,3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORSNCFNMVURJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCCCCCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545856
Record name 1-Nonyl-4-[(Z)-(4-nonylphenyl)-NNO-azoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37592-91-9
Record name 1-Nonyl-4-[(Z)-(4-nonylphenyl)-NNO-azoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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